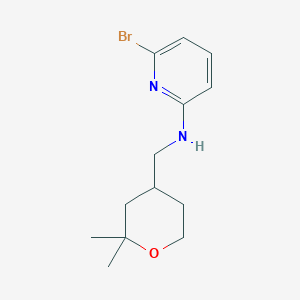
6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine is a synthetic organic compound that features a bromine atom, a pyridine ring, and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromo-2-pyridinecarboxaldehyde and 2,2-dimethyltetrahydro-2H-pyran-4-ylmethanol.
Formation of Intermediate: The aldehyde group of 6-bromo-2-pyridinecarboxaldehyde reacts with the hydroxyl group of 2,2-dimethyltetrahydro-2H-pyran-4-ylmethanol under acidic conditions to form an intermediate.
Amine Introduction: The intermediate is then treated with ammonia or an amine source to introduce the amine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions, depending on the reagents used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the pyridine ring or the tetrahydropyran moiety.
Scientific Research Applications
6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring and tetrahydropyran moiety can facilitate binding to specific sites, while the bromine atom may participate in halogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-pyridinecarboxaldehyde: A precursor in the synthesis of the target compound.
2-(2-Bromoethoxy)tetrahydro-2H-pyran: Another brominated compound with a tetrahydropyran ring.
6-Bromo-2-pyridinecarbaldehyde: A related compound with similar structural features.
Uniqueness
6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine is unique due to the combination of its structural elements, which confer specific chemical reactivity and potential biological activity. The presence of both a bromine atom and a tetrahydropyran moiety distinguishes it from other similar compounds, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications.
Properties
Molecular Formula |
C13H19BrN2O |
|---|---|
Molecular Weight |
299.21 g/mol |
IUPAC Name |
6-bromo-N-[(2,2-dimethyloxan-4-yl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C13H19BrN2O/c1-13(2)8-10(6-7-17-13)9-15-12-5-3-4-11(14)16-12/h3-5,10H,6-9H2,1-2H3,(H,15,16) |
InChI Key |
YKWCQVXLKYFGFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)CNC2=NC(=CC=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















